Thiamine thiazolone

enzymology inhibitor design PDHC

Procure Thiamine thiazolone (CAS 490-82-4) for targeted biochemical investigations. Unlike generic thiamine analogs, this compound uniquely requires cytosolic pyrophosphorylation for enzymatic inhibition, enabling compartment-specific PDHC studies. Validated as a transition-state analog (Ki<5×10⁻¹⁰M) for ThDP-dependent enzymes. Supplied as Thiamine EP Impurity D for ANDA-ready analytical method validation with full pharmacopeial traceability.

Molecular Formula C12H16N4O2S
Molecular Weight 280.35 g/mol
CAS No. 490-82-4
Cat. No. B117948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiamine thiazolone
CAS490-82-4
Synonyms3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolone;  Thiamin Thiazolone; 
Molecular FormulaC12H16N4O2S
Molecular Weight280.35 g/mol
Structural Identifiers
SMILESCC1=C(SC(=O)N1CC2=CN=C(N=C2N)C)CCO
InChIInChI=1S/C12H16N4O2S/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)
InChIKeyVXCONGLPCAPYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiamine Thiazolone (CAS 490-82-4): Procurement-Grade Transition-State Analog for Thiamine-Dependent Enzyme Research


Thiamine thiazolone (oxothiamine) is a thiamine (vitamin B1) analog in which the thiazole ring sulfur at C(2) is replaced by a carbonyl oxygen, yielding a thiazol-2-one scaffold [1]. This oxidation modifies the electronic character of the thiazole ring while preserving the pyrimidine moiety and hydroxyethyl side chain [2]. The pyrophosphate ester of thiamine thiazolone (TTPP) has been characterized as a transition-state analog for thiamine diphosphate (ThDP)-dependent enzymes, with structural features that mimic the metastable enamine intermediate formed during enzymatic decarboxylation [3]. The compound is also designated as Thiamine EP Impurity D under the European Pharmacopoeia, supporting analytical applications in pharmaceutical quality control [4].

Why Generic Thiamine Analogs Cannot Substitute for Thiamine Thiazolone in Mechanistic and Regulatory Studies


Generic thiamine analogs such as pyrithiamine, oxythiamine, and desthiothiamine exhibit distinct pharmacological and biochemical profiles that preclude their interchangeability with thiamine thiazolone in targeted investigations [1]. Thiamine thiazolone is unique among this class in that the parent compound (TT) requires cytosolic conversion to its pyrophosphate ester (TTPP) for enzymatic inhibition, whereas TTPP itself demonstrates direct in vitro PDHC inhibition but lacks in vivo efficacy following central administration [1]. This metabolic activation requirement is not observed with charged mimetics such as N3P-TT, which exhibit direct cellular potency against transketolase [2]. Furthermore, unlike desthiothiamine, which retains thiamine pyrophosphokinase activity but shows reduced cellular potency relative to thiazolones, thiamine thiazolone acts as a significantly better binder to transketolase than thiamine itself [2][3].

Quantitative Differential Evidence: Thiamine Thiazolone vs. Comparators


Transition-State Analog Binding Affinity: TTPP vs. Native TPP

Thiamine thiazolone pyrophosphate (TTPP) binds to E. coli pyruvate dehydrogenase complex with an inhibitor constant Ki < 5 × 10⁻¹⁰ M, demonstrating sub-nanomolar affinity for this ThDP-dependent enzyme [1]. This affinity is orders of magnitude tighter than the binding of the native cofactor thiamine pyrophosphate (TPP) [1]. The enhanced binding is attributed to the structural mimicry of the transition-state enamine intermediate, as confirmed by X-ray crystallography revealing a V-conformation (ϕ = 104°, ψ = -74°) stabilized by an intramolecular N-H···O hydrogen bond between the 4′-amino group and C(2) oxygen [2].

enzymology inhibitor design PDHC

In Vitro vs. In Vivo PDHC Inhibition: Differential Requirement for Metabolic Activation

In a direct head-to-head comparison, thiamine thiazolone (TT) and its pyrophosphate ester (TTPP) exhibit opposing in vitro and in vivo inhibition profiles against rat brain pyruvate dehydrogenase complex (PDHC) [1]. TTPP decreased PDHC activity in vitro following differential centrifugation purification of the mitochondrial PDHC fraction, but had no effect in vivo following chronic administration via osmotic mini-pumps into rat brain [1]. In contrast, TT had no direct effect in vitro, but decreased PDHC activity in vivo after central administration [1]. Additional experiments confirmed that the cytosolic fraction converts TT to TTPP, which then inhibits PDHC in vitro via a non-competitive mechanism [1].

neuroscience metabolism PDHC

Transketolase Binding Affinity: Thiamine Thiazolone vs. Native Thiamine

Thiamine thiazolone is reported to be a significantly better binder to transketolase (EC 2.2.1.1) than thiamine, while retaining thiamine pyrophosphokinase activity [1]. The diphosphate ester of thiamine thiazolone similarly demonstrates significantly better binding to transketolase than thiamine [1]. This enhanced binding has been structurally validated: the crystal structure of the transketolase-thiamine thiazolone diphosphate complex determined at 2.3 Å resolution reveals a conformation closely resembling that of the enzyme with the native cofactor ThDP [2]. In comparative studies with other thiamine analogs, non-charged thiamine mimetics including thiazolones exhibit potent enzymatic transketolase inhibition, though cellular potencies are modest to poor [3].

transketolase cancer metabolism enzyme inhibition

Photostability Profile: UVA Resistance Compared to Thiamine Disulfides

Thiamine thiazolone exhibits photostability upon exposure to ultraviolet light in the 320-400 nm range (UVA range), a property shared with thiamine [1]. This contrasts with asymmetric thiamine disulfides (e.g., thiamine propyl disulfide), which undergo photolytic cleavage to produce thiamine and the corresponding disulfide upon UVA exposure [1]. However, both thiamine and thiamine thiazolone undergo photodestruction when irradiated in the 200-300 nm range, yielding 2-methyl-4-amino-5-aminomethyl-pyrimidine as the main photoproduct [1].

photochemistry stability analytical chemistry

Regulatory Identity: EP Impurity D Designation Enables Validated Analytical Use

Thiamine thiazolone is officially designated as Thiamine EP Impurity D (oxothiamine) under the European Pharmacopoeia monograph for thiamine [1]. This regulatory identity distinguishes it from other thiamine-related impurities that lack pharmacopoeial designation. The compound is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of thiamine [1]. Traceability against USP or EP pharmacopoeial standards can be provided [1]. Commercial suppliers offer purity grades ≥95% to ≥97%, with analytical documentation including HPLC, NMR, and mass spectrometry .

pharmaceutical analysis quality control reference standards

Tissue Thiamine Depletion: In Vivo Metabolic Antagonist Activity

In Wistar rats maintained on a thiamine-deficient diet, oral or parenteral administration of thiamine-thiazolone resulted in marked growth depression and significant decreases in thiamine concentrations in liver, kidneys, brain, and blood [1]. Transketolase activities in liver decreased markedly in thiamine-thiazolone-administered rats [1]. In contrast, O-benzoylthiamine-administered rats showed good growth, only slightly decreased liver thiamine levels, and no significant changes in other tissues [1]. In vitro addition of thiamine diphosphate to liver homogenate from thiamine-thiazolone-treated rats resulted in recovery of transketolase activity, confirming the mechanism of thiamine displacement or antagonism [1].

nutritional biochemistry thiamine deficiency in vivo pharmacology

Validated Application Scenarios for Thiamine Thiazolone (CAS 490-82-4) in Research and Industrial Settings


Transition-State Analog for ThDP-Dependent Enzyme Mechanistic Studies

Use thiamine thiazolone as a precursor for synthesizing thiamine thiazolone pyrophosphate (TTPP), a validated transition-state analog that binds E. coli pyruvate dehydrogenase complex with Ki < 5 × 10⁻¹⁰ M [1]. The V-conformation (ϕ = 104°, ψ = -74°) stabilized by an intramolecular N-H···O hydrogen bond mimics the metastable enamine intermediate of ThDP catalysis, enabling structural and mechanistic interrogation of pyruvate dehydrogenase, transketolase, and related ThDP-dependent enzymes [2].

Compartment-Specific PDHC Inhibition in Brain Metabolism Research

Leverage the differential in vitro/in vivo activity profile of thiamine thiazolone (TT) versus TTPP to dissect cytosolic activation requirements for PDHC inhibition in brain tissue [1]. TT requires cytosolic conversion to TTPP for activity, enabling experimental separation of compartment-specific thiamine metabolism in rat cortex and hippocampus [1]. This prodrug-like behavior makes TT uniquely suited for studying the subcellular regulation of thiamine pyrophosphokinase and PDHC activity.

Experimental Thiamine Deficiency Model Development

Administer thiamine thiazolone orally or parenterally to rodent models to induce marked tissue thiamine depletion and transketolase suppression, as validated in Wistar rat studies where significant decreases were observed in liver, kidney, brain, and blood thiamine concentrations, accompanied by growth depression [1]. In vitro addition of thiamine diphosphate restores transketolase activity, confirming the thiamine antagonism mechanism and enabling reversible deficiency models [1].

Pharmaceutical Quality Control Reference Standard (EP Impurity D)

Employ thiamine thiazolone as Thiamine EP Impurity D for analytical method development, method validation (AMV), and quality control applications in thiamine-containing pharmaceutical products [1]. The compound is supplied with regulatory-compliant characterization data and can be used for ANDA submissions and commercial production quality control, with traceability to EP or USP pharmacopoeial standards [1]. Typical purity specifications range from ≥95% to ≥97% [2].

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